
3-(Hydroxy(phenyl)phosphoryl)propanoic acid
Overview
Description
Preparation Methods
The preparation of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid involves several synthetic routes. One common method is the reaction of phenylphosphonous dichloride with phenylphosphinic acid to form a hydrophosphoryl compound. This intermediate is then reacted with acryloyl chloride to produce 3-(chlorophenylphosphinyl)-propionyl chloride. Finally, hydrolysis of this compound yields this compound . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
3-(Hydroxy(phenyl)phosphoryl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphinic acids.
Substitution: It can undergo nucleophilic substitution reactions, particularly with organic amines, to form amide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are phosphonic acids, phosphinic acids, and amide derivatives .
Scientific Research Applications
Chemical Properties and Structure
3-(Hydroxy(phenyl)phosphoryl)propanoic acid is characterized by its hydroxyl and phosphoryl groups attached to a propanoic acid backbone. This structure allows it to participate in diverse chemical reactions, making it a valuable reagent in organic synthesis.
Chemistry
- Synthesis of Polymers : The compound serves as a precursor in the synthesis of various polymers. Its ability to form micellar structures enhances its utility in creating amphiphilic materials.
- Organic Synthesis : It is utilized as a reagent in organic synthesis, facilitating the formation of complex molecules through various reaction pathways.
Biology
- Biochemical Pathways : Research indicates that this compound may play a role in biochemical pathways, particularly those involving enzyme interactions. Studies are ongoing to elucidate its specific mechanisms of action within cellular environments .
- Cellular Effects : The compound has been observed to stabilize ion flow in aqueous solutions, which could have implications for cellular signaling processes.
Medicine
- Therapeutic Potential : There is growing interest in the compound's potential applications in treating metabolic disorders and promoting bone health. Its biological activity suggests it could serve as a pharmaceutical intermediate or active ingredient in therapeutic formulations .
- Anticancer Research : Some derivatives of related compounds have shown promising antiproliferative activity against cancer cell lines, indicating that modifications of this compound could lead to new anticancer agents .
Industry
- Flame Retardants : this compound is used as a flame retardant in polyester resins. Its chemical stability and effectiveness make it suitable for applications in textiles such as curtains and coverlets .
- Additives : The compound is incorporated into various industrial processes as an additive, enhancing the properties of materials used in construction and manufacturing .
Data Table: Applications Overview
Application Area | Specific Use Cases | Potential Benefits |
---|---|---|
Chemistry | Polymer synthesis | Enhanced material properties |
Organic synthesis | Formation of complex molecules | |
Biology | Biochemical pathways | Understanding enzyme interactions |
Cellular signaling | Stabilization of ion flow | |
Medicine | Therapeutics | Treatment for metabolic disorders |
Anticancer research | Development of new cancer drugs | |
Industry | Flame retardants | Improved safety in textiles |
Additives | Enhanced material performance |
Case Study 1: Flame Retardant Efficacy
A study investigated the effectiveness of this compound as a flame retardant in polyester fibers. The results indicated significant improvements in fire resistance compared to untreated fibers, highlighting the compound's industrial relevance .
Case Study 2: Antiproliferative Activity
Research on derivatives of related compounds demonstrated their ability to inhibit cancer cell growth effectively. For instance, certain synthesized analogs exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting that similar approaches with this compound could yield potent anticancer agents .
Mechanism of Action
The mechanism of action of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid involves its ability to form stable complexes with metal ions. This property is particularly useful in applications such as ion-flow stabilization in electrolytes. The compound constructs a spherical micellar molecular network via the association of amphiphilic groups and multiple coordination sites, which directionally adsorb and transfer metal ions like Zn2+ in aqueous electrolytes .
Comparison with Similar Compounds
3-(Hydroxy(phenyl)phosphoryl)propanoic acid can be compared with similar compounds such as:
Phenylphosphonic acid: Similar in structure but lacks the hydroxy group.
3-Hydroxypropionic acid: Similar in having a hydroxy group but lacks the phosphinyl group.
Phenylphosphinic acid: Similar in having a phosphinyl group but lacks the hydroxy group.
The uniqueness of this compound lies in its combination of hydroxyphenyl and phosphinyl functional groups, which confer distinct chemical properties and reactivity .
Biological Activity
3-(Hydroxy(phenyl)phosphoryl)propanoic acid, also known as 3-(hydroxyphenyl)phosphinylpropanoic acid, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a hydroxyl group attached to a phenyl ring and a phosphonate group. Its molecular formula is , with a molecular weight of approximately 218.16 g/mol. The compound is soluble in water and exhibits both acidic and basic properties due to the presence of the phosphonate and carboxylic acid groups.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to phospholipid metabolism.
- Cell Signaling Modulation : It may interact with cell signaling pathways, influencing processes such as cell proliferation and differentiation.
- Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress.
Case Studies and Research Findings
- A study published in Biochemical Pharmacology explored the effects of phenolic compounds on osteoblastic differentiation. It was found that related compounds like 3-(3-hydroxyphenyl)propionic acid promoted osteoblast differentiation while suppressing adipogenesis in mesenchymal stem cells, indicating a potential role in bone health .
- Another investigation highlighted the role of phenolic acids in modulating cellular senescence, suggesting that similar compounds could enhance bone formation by inhibiting senescence signaling pathways in osteoblasts .
Data Summary
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 218.16 g/mol |
Solubility | Water-soluble |
Biological Activities | Enzyme inhibition, antioxidant effects, modulation of cell signaling |
Research Implications
The biological activity of this compound suggests its potential application in therapeutic contexts, particularly in bone health and metabolic disorders. Further research is needed to elucidate its mechanisms fully and assess its efficacy in clinical settings.
Future Directions
- In Vivo Studies : Conducting more extensive animal studies to confirm the effects observed in vitro.
- Clinical Trials : Investigating the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Exploring the specific molecular pathways involved in its biological activities.
Q & A
Q. Basic: What are the recommended synthetic routes for 3-(Hydroxy(phenyl)phosphoryl)propanoic acid?
Answer:
The compound is typically synthesized via phosphorylation reactions using phenyl dichlorophosphine (CAS 644-97-3) and acrylic acid (CAS 79-10-7) as upstream precursors. A common approach involves nucleophilic substitution, where the hydroxyl group of acrylic acid reacts with the phosphoryl chloride intermediate. Reaction conditions often require anhydrous solvents (e.g., tetrahydrofuran) and controlled temperatures (20–40°C). Post-synthesis purification involves recrystallization or column chromatography to achieve ≥99% purity .
Q. Basic: What analytical methods are recommended for characterizing purity and structural confirmation?
Answer:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard.
- Structural Confirmation: Use and NMR spectroscopy to verify the phosphoryl group (δ ~10–15 ppm for ) and propanoic acid backbone. IR spectroscopy can confirm hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) functional groups. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 214.16 .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity or metabolic pathways?
Answer:
Contradictions may arise from differences in assay conditions (e.g., pH, enzyme sources). To address this:
Comparative Metabolite Profiling: Use LC-MS/MS to identify metabolites like 3-(4-sulfooxyphenyl)propanoic acid, a sulfated derivative linked to human sulfotransferase activity .
Enzyme Kinetic Studies: Compare substrate specificity using recombinant enzymes (e.g., Sulfotransferase 1A3) under standardized conditions .
Q. Basic: What safety precautions are required for handling this compound?
Answer:
While the compound is not classified under GHS hazard categories, standard lab safety protocols apply:
- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection.
- Ventilation: Use a fume hood during synthesis or handling of powders.
- Storage: Keep in airtight containers at room temperature, away from oxidizers .
Q. Advanced: How can synthesis yield be optimized for large-scale production?
Answer:
Key variables include:
- Catalyst Selection: Triphenylphosphine or N-hydroxysuccinimide can enhance phosphorylation efficiency.
- Temperature Control: Maintain 25–30°C to minimize side reactions (e.g., hydrolysis of the phosphoryl group).
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Yields >80% are achievable with iterative process refinement .
Q. Basic: What are the stability profiles under different storage conditions?
Answer:
The compound is stable at room temperature for ≥12 months when stored in amber glass containers with desiccants. Avoid prolonged exposure to moisture or light, which may hydrolyze the phosphoryl group .
Q. Advanced: How to design experiments to study pH-dependent degradation?
Answer:
Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours.
Analytical Monitoring: Use HPLC to quantify degradation products (e.g., phenylphosphonic acid or acrylic acid derivatives).
Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under varying conditions .
Q. Advanced: What is the compound’s role in biochemical pathways involving sulfation?
Answer:
In human metabolism, it may serve as a substrate for sulfotransferases, producing 3-(4-sulfooxyphenyl)propanoic acid. This metabolite is detectable in fecal samples and is implicated in gut microbiota-mediated transformations. Investigate using in vitro enzyme assays with liver or intestinal microsomes .
Q. Advanced: How to address spectral data discrepancies between experimental and computational models?
Answer:
Computational Refinement: Re-optimize density functional theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets for NMR chemical shift predictions.
Experimental Validation: Re-run NMR under standardized conditions (e.g., solvent, concentration) and compare with literature data .
Q. Basic: What are the guidelines for safe disposal of this compound?
Answer:
- Neutralization: Treat with aqueous sodium bicarbonate to deprotonate the carboxylic acid group.
- Waste Collection: Dispose of as non-halogenated organic waste in compliance with local regulations.
- Documentation: Maintain records of disposal volumes and methods for audit purposes .
Properties
IUPAC Name |
3-[hydroxy(phenyl)phosphoryl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLYCDUFHDZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461246 | |
Record name | 3-[Hydroxy(phenyl)phosphoryl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14657-64-8 | |
Record name | 2-Carboxyethyl(phenyl)phosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14657-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014657648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-[Hydroxy(phenyl)phosphoryl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxyphenylphosphinyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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